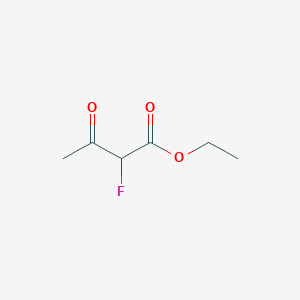
Ethyl 2-fluoroacetoacetate
描述
Ethyl 2-fluoroacetoacetate is an α-fluorinated β-keto ester with the molecular formula C6H9FO3. It is a clear, colorless to pale yellow liquid with a molecular weight of 148.13 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various fluorinated compounds .
作用机制
Target of Action
Ethyl 2-fluoroacetoacetate is an α-fluorinated β-keto ester
Mode of Action
It’s known to participate in several types of reactions, including michael addition-induced cyclization reaction, asymmetric mannich reaction, and enantioselective organocatalytic conjugate addition . These reactions suggest that this compound can interact with various biochemical targets, leading to changes in their structure and function.
Biochemical Pathways
This compound is involved in the synthesis of several fluorinated compounds, including δ-keto-β-hydroxy-α-fluoro esters, fluorinated [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-ones, fluorinated [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-ones, and 4-fluorofarnesol
Pharmacokinetics
Its physical properties such as boiling point (183 °c) and density (1181 g/mL at 25 °C) suggest that it may have good bioavailability .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-fluoroacetoacetate can be synthesized by the fluorination of ethyl acetoacetate. One common method involves the reaction of ethyl acetoacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent added dropwise to a solution of ethyl acetoacetate in an inert solvent like dichloromethane .
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting 2-chloroacetoacetic acid ethyl ester with an excess of mixed gas containing fluorine gas. Hydrofluoric acid is used as both a solvent and a catalyst, and a fluorine surfactant is added to ensure uniform mixing and to suppress side reactions. The reaction is carried out at low temperatures to obtain high-purity this compound .
化学反应分析
Types of Reactions: Ethyl 2-fluoroacetoacetate undergoes various chemical reactions, including:
Michael Addition: It can participate in Michael addition reactions, where it acts as a nucleophile in the presence of a suitable electrophile.
Asymmetric Mannich Reaction: This compound can be used in asymmetric Mannich reactions to form β-amino carbonyl compounds.
Enantioselective Organocatalytic Conjugate Addition: It can be involved in enantioselective organocatalytic conjugate addition reactions to form chiral products.
Common Reagents and Conditions:
Michael Addition: Typically requires a base such as potassium carbonate and an electrophile like an α,β-unsaturated carbonyl compound.
Asymmetric Mannich Reaction: Often uses chiral catalysts and a source of imine.
Enantioselective Organocatalytic Conjugate Addition: Utilizes chiral organocatalysts and a suitable electrophile.
Major Products:
Michael Addition: Produces substituted β-keto esters.
Asymmetric Mannich Reaction: Yields β-amino carbonyl compounds.
Enantioselective Organocatalytic Conjugate Addition: Forms chiral β-keto esters.
科学研究应用
Ethyl 2-fluoroacetoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, including fluorinated heterocycles and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: This compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
相似化合物的比较
Ethyl 2-fluoroacetoacetate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Lacks the fluorine atom, making it less reactive in certain fluorination reactions.
Ethyl difluoroacetoacetate: Contains two fluorine atoms, which can further enhance its reactivity but may also introduce additional steric hindrance.
Methyl acetoacetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
Uniqueness: The presence of the fluorine atom in this compound imparts unique reactivity and selectivity, making it a valuable intermediate in the synthesis of fluorinated compounds. Its ability to participate in a variety of reactions, including Michael addition and asymmetric Mannich reactions, sets it apart from non-fluorinated analogs .
属性
IUPAC Name |
ethyl 2-fluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTFQLHOTAJQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282119 | |
| Record name | Ethyl 2-fluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1522-41-4 | |
| Record name | Butanoic acid, 2-fluoro-3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-fluoroacetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1522-41-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-fluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-fluoro-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of ethyl 2-fluoroacetoacetate in organic synthesis?
A1: this compound serves as a valuable precursor for various heterocyclic compounds. For instance, it plays a crucial role in synthesizing monofluorinated functionalized 4H-pyran derivatives [] and monofluorinated spiro-pyrazole-pyridine derivatives. [, ] These heterocyclic compounds are significant in medicinal chemistry due to their potential biological activities.
Q2: Can this compound be used to introduce fluorine atoms into molecules?
A2: Yes, this compound acts as a fluoromethylation agent in organic synthesis. [] Researchers successfully employed it to introduce fluoromethyl groups into cyclic sulfamidates and sulfates, leading to the formation of γ- and δ-fluoroamines and γ- and δ-fluoroalcohols. This methodology is particularly useful as it allows for the regioselective incorporation of fluorine into complex molecules.
Q3: How does the fluorine atom in this compound influence its reactivity?
A3: The presence of fluorine significantly impacts the reactivity of this compound. The electron-withdrawing nature of fluorine enhances the acidity of the α-proton, making it easier to deprotonate and generate the corresponding α-fluorocarbanion. [] This carbanion acts as a nucleophile in various reactions, allowing for the introduction of fluorine-containing moieties into target molecules.
Q4: What is the significance of using this compound in asymmetric synthesis?
A4: this compound is a valuable substrate in developing asymmetric catalytic reactions. Researchers have explored its use in dynamic kinetic resolution, a powerful strategy for obtaining enantiomerically enriched compounds. For instance, the dynamic kinetic resolution of racemic this compound over a Cinchona alkaloid-modified platinum catalyst has been reported. [, ] This process utilizes the inherent chirality of the catalyst to selectively hydrogenate one enantiomer of the racemic mixture, ultimately leading to an enantiomerically enriched product.
Q5: Are there any specific structural features of this compound that are important for its applications?
A5: The presence of both the fluorine atom at the α-position and the acetoacetate moiety contributes to the unique reactivity of this compound. This combination makes it a valuable synthon for constructing a variety of fluorinated molecules. [] For example, in the synthesis of fluorinated allyl products via palladium-catalyzed asymmetric allylic substitutions, both the fluorine atom and the acetoacetate group are essential for achieving high enantioselectivity. []
Q6: Has this compound been used in the development of any pharmaceuticals?
A6: While this compound itself may not be a pharmaceutical agent, its utility as a building block in synthesizing chiral α-fluorocarbonyl systems is noteworthy. [] These systems are gaining traction in the pharmaceutical industry due to the influence of fluorine on a drug molecule's bioactivity. The development of a 6-membered fluorolactam using this compound as a starting material highlights its potential in medicinal chemistry. [] This fluorolactam acts as an intermediate in synthesizing a pre-clinical candidate spleen tyrosine kinase (Syk) inhibitor, showcasing the compound's indirect role in drug discovery.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3-[3-(3-Methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-ol](/img/structure/B73912.png)
